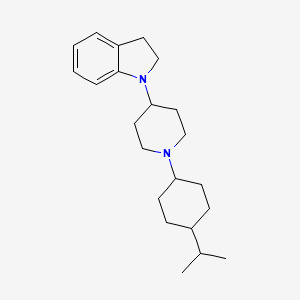

NOP agonist-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C22H34N2 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

1-[1-(4-propan-2-ylcyclohexyl)piperidin-4-yl]-2,3-dihydroindole |

InChI |

InChI=1S/C22H34N2/c1-17(2)18-7-9-20(10-8-18)23-14-12-21(13-15-23)24-16-11-19-5-3-4-6-22(19)24/h3-6,17-18,20-21H,7-16H2,1-2H3 |

InChI Key |

FALYKCYWERAVPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1CCC(CC1)N2CCC(CC2)N3CCC4=CC=CC=C43 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOP Agonist-1

Audience: Researchers, scientists, and drug development professionals.

Version: 1.0

Abstract

NOP Agonist-1 is a novel, high-affinity, selective agonist for the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor (GPCR) belonging to the opioid receptor superfamily. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, downstream signaling cascades, and functional cellular consequences. The information presented herein is based on a suite of preclinical in vitro assays designed to characterize the pharmacological profile of this compound. This guide includes detailed experimental protocols, quantitative data summaries, and visual representations of key pathways to facilitate a thorough understanding of this compound's activity.

Introduction to the NOP Receptor System

The NOP receptor, also known as the opioid receptor-like 1 (ORL-1), is the fourth member of the opioid receptor family.[1] Its endogenous ligand is the 17-amino acid neuropeptide, Nociceptin/Orphanin FQ (N/OFQ).[1][2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands with high affinity. The N/OFQ-NOP system is widely distributed throughout the central and peripheral nervous systems and is implicated in a variety of physiological processes, including pain modulation, anxiety, depression, reward, and learning.[2][3] Activation of the NOP receptor generally produces an inhibitory effect on neuronal activity. This compound has been developed as a selective tool compound to further probe the therapeutic potential of this system.

Core Mechanism of Action of this compound

The primary mechanism of action of this compound is the direct binding to and activation of the NOP receptor. This initiates a cascade of intracellular events mediated primarily by the coupling to pertussis toxin (PTX)-sensitive inhibitory G proteins (Gαi/o).

The key molecular and cellular events following NOP receptor activation by this compound are:

-

G Protein Activation: Upon agonist binding, the NOP receptor undergoes a conformational change, facilitating the exchange of Guanosine Diphosphate (GDP) for Guanosine Triphosphate (GTP) on the α-subunit of the associated heterotrimeric G protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, resulting in a significant reduction of intracellular cyclic adenosine monophosphate (cAMP) levels. This dampens the activity of cAMP-dependent pathways, including Protein Kinase A (PKA).

-

Modulation of Ion Channels: The dissociated Gβγ subunit directly interacts with and modulates ion channels.

-

Activation of K+ Channels: It activates G protein-coupled inwardly rectifying potassium (GIRK or Kir3) channels, leading to potassium efflux, membrane hyperpolarization, and a decrease in neuronal excitability.

-

Inhibition of Ca2+ Channels: It inhibits voltage-gated calcium channels (VGCCs), particularly N-type (CaV2.2) and P/Q-type (CaV2.1), which reduces calcium influx at the presynaptic terminal and subsequently decreases neurotransmitter release.

-

-

Activation of MAP Kinase Pathways: NOP receptor activation can also stimulate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinases 1 and 2 (ERK1/2), through Gβγ-mediated pathways.

The net effect of these signaling events is a reduction in neuronal activity and synaptic transmission, which forms the basis of the physiological effects observed with this compound.

Quantitative Pharmacological Profile

The pharmacological activity of this compound was characterized using a panel of in vitro assays. The results are summarized below, demonstrating high potency and selectivity for the human NOP receptor.

Table 1: Receptor Binding Affinity

Binding affinity was determined via competitive radioligand binding assays using membranes from CHO-K1 cells stably expressing the respective human recombinant receptors.

| Receptor | Radioligand | This compound Kᵢ (nM) |

| NOP | [³H]-N/OFQ | 0.85 ± 0.12 |

| Mu Opioid (MOP) | [³H]-DAMGO | > 10,000 |

| Delta Opioid (DOP) | [³H]-DPDPE | > 10,000 |

| Kappa Opioid (KOP) | [³H]-U69,593 | > 10,000 |

| (Data are presented as mean ± SEM, n=3) |

Table 2: In Vitro Functional Activity

Functional potency and efficacy were assessed in cell-based assays measuring downstream signaling events.

| Assay | Parameter | This compound | N/OFQ (Reference) |

| [³⁵S]GTPγS Binding | EC₅₀ (nM) | 2.5 ± 0.4 | 1.8 ± 0.3 |

| Eₘₐₓ (% of N/OFQ) | 98% ± 5% | 100% | |

| cAMP Accumulation | IC₅₀ (nM) | 3.1 ± 0.6 | 2.2 ± 0.5 |

| Eₘₐₓ (% Inhibition) | 95% ± 4% | 100% | |

| β-Arrestin 2 Recruitment | EC₅₀ (nM) | 45.2 ± 8.1 | 30.5 ± 6.7 |

| Eₘₐₓ (% of N/OFQ) | 85% ± 7% | 100% | |

| (Data are presented as mean ± SEM, n=4) |

Visualization of Core Mechanisms

Signaling Pathway Diagram

Caption: NOP Receptor Signaling Cascade Activated by this compound.

Experimental Workflow Diagram

Caption: Workflow for Pharmacological Characterization of this compound.

Detailed Experimental Protocols

Radioligand Binding Assay

-

Objective: To determine the binding affinity (Kᵢ) of this compound for the human NOP, MOP, DOP, and KOP receptors.

-

Materials:

-

Cell membranes from CHO-K1 cells stably expressing hNOP, hMOP, hDOP, or hKOP.

-

Radioligands: [³H]-N/OFQ (for NOP), [³H]-DAMGO (for MOP), [³H]-DPDPE (for DOP), [³H]-U69,593 (for KOP).

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific determinants: 1 µM N/OFQ (for NOP), 10 µM Naloxone (for MOP, DOP, KOP).

-

This compound at 11 concentrations (0.1 nM to 10 µM).

-

-

Procedure:

-

In a 96-well plate, combine 50 µL of binding buffer, 50 µL of radioligand (at a final concentration equal to its Kₔ), 50 µL of this compound dilution (or vehicle/non-specific determinant), and 50 µL of cell membrane suspension (10-20 µg protein).

-

Incubate plates for 60 minutes at 25°C.

-

Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

-

Wash filters three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

-

Transfer filters to scintillation vials, add 4 mL of scintillation cocktail, and quantify radioactivity using a liquid scintillation counter.

-

Calculate IC₅₀ values using non-linear regression (log(inhibitor) vs. response) and convert to Kᵢ values using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

-

Objective: To measure the ability of this compound to stimulate G protein activation at the human NOP receptor.

-

Materials:

-

Membranes from CHO-hNOP cells.

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

-

GDP: 30 µM final concentration.

-

[³⁵S]GTPγS: 0.1 nM final concentration.

-

This compound at 12 concentrations (0.1 nM to 10 µM).

-

-

Procedure:

-

Pre-incubate cell membranes (10 µg) with GDP in assay buffer for 15 minutes at 30°C.

-

Add varying concentrations of this compound and incubate for an additional 15 minutes.

-

Initiate the reaction by adding [³⁵S]GTPγS and incubate for 60 minutes at 30°C.

-

Terminate the reaction by rapid vacuum filtration through GF/B filters.

-

Wash filters three times with ice-cold wash buffer.

-

Quantify filter-bound radioactivity using a liquid scintillation counter.

-

Analyze data using non-linear regression to determine EC₅₀ and Eₘₐₓ values. Basal binding is defined in the absence of agonist, and non-specific binding is determined in the presence of 10 µM unlabeled GTPγS.

-

cAMP Accumulation Assay

-

Objective: To measure the functional inhibition of adenylyl cyclase by this compound.

-

Materials:

-

CHO-hNOP cells.

-

Stimulation Buffer: Hanks' Balanced Salt Solution (HBSS) with 5 mM HEPES, 0.1% BSA, and 0.5 mM IBMX (a phosphodiesterase inhibitor).

-

Forskolin: 5 µM final concentration.

-

This compound at 10 concentrations (0.1 nM to 1 µM).

-

Commercially available cAMP detection kit (e.g., HTRF, LANCE).

-

-

Procedure:

-

Plate CHO-hNOP cells in a 96-well plate and grow to confluence.

-

Aspirate media and pre-incubate cells with varying concentrations of this compound in stimulation buffer for 15 minutes at 37°C.

-

Stimulate cells by adding Forskolin to all wells (except basal controls) and incubate for 30 minutes at 37°C.

-

Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol for the chosen detection kit.

-

Plot the concentration-response curve and determine the IC₅₀ for the inhibition of forskolin-stimulated cAMP production.

-

References

An In-depth Technical Guide to the G-protein Coupling Selectivity of NOP Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the G-protein coupling selectivity of agonists targeting the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a member of the opioid receptor superfamily. Understanding the nuanced interactions between NOP agonists and various G-protein subtypes is critical for the development of novel therapeutics with improved efficacy and reduced side effects.

Core Concept: G-protein Coupling of the NOP Receptor

The NOP receptor is predominantly coupled to pertussis toxin (PTX)-sensitive G-proteins of the Gi/o family.[1][2] Upon activation by an agonist, the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. These dissociated subunits then modulate the activity of various downstream effectors. The primary signaling pathway involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] Additionally, NOP receptor activation leads to the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1]

While the canonical signaling is through Gi/o, the broader landscape of G-protein coupling for different NOP agonists is an area of active investigation, with functional selectivity or "biased agonism" being a key concept. This refers to the ability of different agonists to stabilize distinct receptor conformations, leading to preferential activation of a subset of downstream signaling pathways (e.g., G-protein-mediated vs. β-arrestin-mediated pathways).

Quantitative Profile of NOP Agonists

The following table summarizes the G-protein coupling and β-arrestin recruitment data for several representative NOP receptor agonists. This data is essential for comparing the selectivity and potential for biased agonism among different chemical scaffolds.

| Ligand | Receptor Binding Affinity (Ki, nM) | G-protein Activation (EC50, nM) | G-protein Activation (% Emax vs N/OFQ) | β-arrestin 2 Recruitment (EC50, nM) | β-arrestin 2 Recruitment (% Emax vs N/OFQ) | Reference |

| N/OFQ (endogenous agonist) | 0.3 - 1.0 | 8.44 (pEC50) | 100 | 8.1 (pEC50) | 100 | |

| AT-403 | 0.3 - 9.8 | Potent | Full agonist | Significant recruitment | Similar to N/OFQ | |

| AT-090 | 0.3 - 9.8 | Less potent | Partial agonist | Lower efficacy | Lower than N/OFQ | |

| AT-004 | 0.3 - 9.8 | Less potent | Partial agonist | Lower efficacy | Lower than N/OFQ | |

| AT-200 | 0.3 - 9.8 | - | - | - | - | |

| AT-312 | 0.3 - 9.8 | - | - | - | - |

Note: Data is compiled from multiple studies and experimental conditions may vary. pEC50 is the negative logarithm of the EC50 value. A higher pEC50 indicates greater potency.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of G-protein coupling selectivity. Below are protocols for key experiments cited in the literature.

[³⁵S]GTPγS Binding Assay

This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation by an agonist.

Materials:

-

Cell membranes expressing the NOP receptor

-

[³⁵S]GTPγS (specific activity ~1250 Ci/mmol)

-

GDP

-

Assay buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4

-

Test agonists and antagonists

-

Scintillation vials and scintillation fluid

-

Glass fiber filters (e.g., Whatman GF/C)

Procedure:

-

Prepare cell membranes from cells recombinantly expressing the human NOP receptor.

-

In a 96-well plate, add in the following order:

-

Assay buffer

-

Test agonist at varying concentrations

-

GDP to a final concentration of 10-30 µM

-

Cell membranes (5-20 µg of protein per well)

-

-

Pre-incubate the mixture for 15-20 minutes at 30°C.

-

Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.05-0.1 nM.

-

Incubate for 60 minutes at 30°C with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters three times with ice-cold assay buffer.

-

Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (10 µM).

-

Data are analyzed using non-linear regression to determine EC₅₀ and Eₘₐₓ values.

Bioluminescence Resonance Energy Transfer (BRET) Assay for G-protein/β-arrestin Interaction

BRET assays are used to monitor protein-protein interactions in real-time in living cells.

Materials:

-

HEK293 cells

-

Expression vectors for NOP receptor fused to a Renilla luciferase (RLuc) donor (e.g., NOP-RLuc)

-

Expression vectors for G-protein subunits or β-arrestin 2 fused to a fluorescent acceptor (e.g., GFP, YFP)

-

Cell culture reagents

-

Coelenterazine h (luciferase substrate)

-

Test agonists

-

Microplate reader capable of detecting both luminescence and fluorescence

Procedure:

-

Co-transfect HEK293 cells with the NOP-RLuc construct and the G-protein-GFP/YFP or β-arrestin-GFP/YFP construct.

-

Plate the transfected cells in a 96-well microplate and grow for 24-48 hours.

-

On the day of the assay, wash the cells with assay buffer (e.g., HBSS).

-

Add the test agonist at various concentrations to the wells and incubate for a specified time (e.g., 5-15 minutes) at 37°C.

-

Add the coelenterazine h substrate to a final concentration of 5 µM.

-

Immediately measure the luminescence at two wavelengths: one for the donor (e.g., ~480 nm) and one for the acceptor (e.g., ~530 nm).

-

The BRET ratio is calculated as the ratio of the acceptor emission to the donor emission.

-

Agonist-induced changes in the BRET ratio indicate an interaction between the NOP receptor and the G-protein or β-arrestin.

-

Plot concentration-response curves to determine EC₅₀ and Eₘₐₓ values.

cAMP Accumulation Assay

This assay measures the inhibition of adenylyl cyclase activity, a hallmark of Gi/o protein coupling.

Materials:

-

CHO or HEK293 cells stably expressing the NOP receptor

-

Forskolin (an adenylyl cyclase activator)

-

IBMX (a phosphodiesterase inhibitor)

-

Test agonists

-

cAMP assay kit (e.g., HTRF, ELISA, or LANCE)

Procedure:

-

Plate the NOP-expressing cells in a 96-well plate and grow to confluence.

-

Pre-treat the cells with the test agonist at various concentrations for 10-15 minutes at 37°C.

-

Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) in the presence of IBMX (e.g., 500 µM) for 30 minutes at 37°C.

-

Lyse the cells according to the cAMP assay kit manufacturer's instructions.

-

Measure the intracellular cAMP levels using the chosen assay format.

-

The ability of the agonist to inhibit forskolin-stimulated cAMP accumulation is a measure of its Gi/o-mediated activity.

-

Generate concentration-response curves to calculate IC₅₀ values, which can be converted to functional EC₅₀ values.

Signaling Pathways and Experimental Visualizations

The following diagrams illustrate the key signaling pathways, experimental workflows, and the concept of G-protein coupling selectivity.

Caption: Canonical NOP Receptor Signaling Pathway.

References

- 1. Pharmacological Profile of Nociceptin/Orphanin FQ Receptors Interacting with G-Proteins and β-Arrestins 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The NOP Receptor System in Neurological and Psychiatric Disorders: Discrepancies, Peculiarities and Clinical Progress in Developing Targeted Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: NOP Agonist-1 and the cAMP Inhibition Assay

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the NOP agonist-1 and its characterization using a cyclic adenosine monophosphate (cAMP) inhibition assay. This document details the underlying principles, experimental protocols, and data interpretation relevant to assessing the activity of this compound at the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a G-protein coupled receptor (GPCR) of significant therapeutic interest.

Introduction to the NOP Receptor and this compound

The Nociceptin Opioid Peptide (NOP) receptor, also known as the opioid receptor-like 1 (ORL-1), is a member of the opioid receptor family.[1] Despite its structural similarity to classical opioid receptors (mu, delta, and kappa), it possesses a distinct pharmacology.[1] The endogenous ligand for the NOP receptor is the 17-amino acid neuropeptide, nociceptin/orphanin FQ (N/OFQ).[1] Activation of the NOP receptor is coupled to inhibitory G-proteins (Gi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] This signaling pathway is a key mechanism through which the NOP receptor modulates a variety of physiological processes, including pain perception, anxiety, and reward.

"this compound," also identified as "compound 4," is a partial agonist of the NOP receptor. As a partial agonist, it binds to and activates the receptor but has only partial efficacy in eliciting a response compared to a full agonist. The investigation of this compound's activity is crucial for understanding its therapeutic potential and for the development of novel analgesics and other therapeutics with improved side-effect profiles.

The cAMP Inhibition Assay: A Functional Readout of NOP Receptor Activation

The cAMP inhibition assay is a robust and widely used functional assay to quantify the activation of Gi/o-coupled GPCRs, such as the NOP receptor. The fundamental principle of this assay is to measure the ability of a test compound, like this compound, to inhibit the production of intracellular cAMP.

For Gi/o-coupled receptors, the intracellular cAMP levels are typically low. To facilitate the measurement of a decrease, adenylyl cyclase is first stimulated using an agent like forskolin. Forskolin directly activates adenylyl cyclase, leading to a significant increase in intracellular cAMP. In the presence of a NOP receptor agonist, the activated Gi/o protein inhibits adenylyl cyclase, thereby counteracting the effect of forskolin and resulting in a measurable reduction of cAMP levels. This inhibition is proportional to the efficacy and potency of the agonist.

Various technologies are available for measuring cAMP levels, with Homogeneous Time-Resolved Fluorescence (HTRF) and LANCE® (Lanthanide Chelate Excite) Ultra cAMP assays being popular choices due to their sensitivity and high-throughput capabilities. These assays are competitive immunoassays where cellular cAMP competes with a labeled cAMP tracer for binding to a specific antibody.

NOP Receptor Signaling Pathway

The activation of the NOP receptor by an agonist initiates a cascade of intracellular events, as depicted in the signaling pathway diagram below.

Caption: NOP receptor signaling pathway leading to cAMP inhibition.

Experimental Protocol: cAMP Inhibition Assay

This section provides a detailed methodology for a typical cAMP inhibition assay to determine the potency and efficacy of this compound. This protocol is based on a commercially available HTRF or LANCE Ultra cAMP assay kit and can be adapted for a 384-well plate format.

4.1. Materials and Reagents

-

Cell Line: CHO-K1 or HEK293 cells stably expressing the human NOP receptor.

-

Cell Culture Medium: DMEM/F12 or MEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).

-

Reagents for Cell Culture: PBS, Trypsin-EDTA.

-

Assay Buffer: HBSS or PBS supplemented with 5 mM HEPES and 0.1% BSA.

-

Phosphodiesterase (PDE) Inhibitor: 3-isobutyl-1-methylxanthine (IBMX) to prevent cAMP degradation.

-

Adenylyl Cyclase Activator: Forskolin.

-

Test Compound: this compound.

-

Reference Agonist: N/OFQ (full agonist).

-

cAMP Assay Kit: LANCE Ultra cAMP Kit or equivalent HTRF cAMP assay kit.

-

Microplates: 384-well white, low-volume, solid-bottom plates.

-

Instrumentation: HTRF-compatible plate reader.

4.2. Experimental Workflow

The workflow for the cAMP inhibition assay is illustrated in the diagram below.

Caption: Experimental workflow for the cAMP inhibition assay.

4.3. Step-by-Step Protocol

-

Cell Preparation:

-

Culture NOP receptor-expressing cells in T175 flasks until they reach 80-90% confluency.

-

On the day of the assay, aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.

-

Resuspend the cells in assay buffer and determine the cell density. Dilute the cell suspension to the optimized concentration (e.g., 2,500-5,000 cells per well).

-

Add IBMX to the cell suspension to a final concentration of 500 µM.

-

-

Compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of this compound in assay buffer to obtain a range of concentrations (e.g., 10 µM to 0.1 nM).

-

Prepare solutions of the reference agonist (N/OFQ) and a vehicle control (assay buffer with the same final concentration of DMSO as the test compounds).

-

-

Assay Procedure:

-

Dispense 5 µL of the serially diluted this compound, reference agonist, or vehicle control into the wells of a 384-well plate.

-

Prepare a cell stimulation mixture by adding forskolin to the cell suspension to a final concentration that elicits approximately 80% of its maximal response (EC80). This concentration needs to be predetermined in optimization experiments.

-

Dispense 5 µL of the cell stimulation mixture into each well.

-

Seal the plate and incubate for 30-60 minutes at room temperature.

-

-

cAMP Detection:

-

Following the manufacturer's protocol for the cAMP assay kit, prepare the detection reagents. This typically involves diluting the Eu-cAMP tracer and the ULight-anti-cAMP antibody in the provided detection buffer.

-

Add 5 µL of the diluted Eu-cAMP tracer to each well.

-

Add 5 µL of the diluted ULight-anti-cAMP antibody to each well.

-

Seal the plate, protect it from light, and incubate for 60 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Read the plate on an HTRF-compatible plate reader, measuring the fluorescence emission at 665 nm (acceptor) and 620 nm (donor).

-

Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) x 10,000.

-

The data is typically normalized to the response of the vehicle control (0% inhibition) and a saturating concentration of a full agonist (100% inhibition).

-

Plot the normalized response against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic equation to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) values.

-

Data Presentation

Quantitative data from the cAMP inhibition assay for this compound should be summarized in a clear and structured table. While specific data for "this compound" is not publicly available at the time of this writing, the following table illustrates how the results would be presented, using data for a representative NOP partial agonist as an example.

| Compound | EC50 (nM) [95% CI] | % Inhibition (Emax) vs. N/OFQ | Assay Type | Cell Line |

| This compound | Data not available | Data not available | cAMP Inhibition (HTRF) | CHO-hNOP |

| N/OFQ (Full Agonist) | 1.5 (1.1 - 2.1) | 100% | cAMP Inhibition (HTRF) | CHO-hNOP |

| Example Partial Agonist | 25.3 (18.5 - 34.7) | 75% | cAMP Inhibition (HTRF) | CHO-hNOP |

Conclusion

The cAMP inhibition assay is an essential tool for characterizing the functional activity of NOP receptor agonists like this compound. By providing a quantitative measure of a compound's ability to engage the Gi/o signaling pathway, this assay allows for the determination of key pharmacological parameters such as potency (EC50) and efficacy (Emax). The detailed protocol and workflows provided in this guide offer a robust framework for researchers to assess the pharmacological profile of this compound and other related compounds, thereby facilitating the discovery and development of novel therapeutics targeting the NOP receptor.

References

- 1. Peptide and nonpeptide ligands for the nociceptin/orphanin FQ receptor ORL1: Research tools and potential therapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of MK-8318, a Potent and Selective CRTh2 Receptor Antagonist for the Treatment of Asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

NOP Agonist-1 and Calcium Channel Modulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the modulation of voltage-gated calcium channels (VGCCs) by the Nociceptin/Orphanin FQ (N/OFQ) peptide, the endogenous agonist for the Nociceptin Opioid Peptide (NOP) receptor. For the purpose of this guide, N/OFQ is considered the archetypal "NOP agonist-1." We will delve into the quantitative effects on various calcium channel subtypes, detailed experimental protocols for studying these interactions, and the underlying signaling pathways.

Quantitative Overview of N/OFQ Effects on Voltage-Gated Calcium Channels

N/OFQ has been demonstrated to inhibit several types of high-voltage-activated (HVA) calcium channels, including N-type, L-type, and P/Q-type channels. Its effect on low-voltage-activated (LVA) T-type channels is distinct and follows a different modulatory pathway. The following tables summarize the quantitative data on the inhibitory effects of N/OFQ on these channels.

Table 1: N/OFQ Modulation of High-Voltage-Activated (HVA) Calcium Channels

| Channel Subtype | Preparation | N/OFQ Concentration | Effect | Reference |

| N-type (CaV2.2) | Rat Vestibular Afferent Neurons | IC50: 26 nM | Inhibition of HVA current | [1][2] |

| N-type (CaV2.2) | Mouse Trigeminal Ganglion Neurons | EC50: 19 nM | Potent inhibition of HVA current in small neurons | [3] |

| N-type (CaV2.2) | Rat Hippocampal Neurons | 1 µM | 57 ± 6.1% inhibition | [4] |

| L-type (CaV1.x) | Rat Hippocampal Neurons | 1 µM | 31 ± 9.2% inhibition | [4] |

| P/Q-type (CaV2.1) | Rat Hippocampal Neurons | 1 µM | 44 ± 2.7% inhibition |

Table 2: N/OFQ Modulation of Low-Voltage-Activated (LVA) Calcium Channels

| Channel Subtype | Preparation | N/OFQ Concentration | Effect | Reference |

| T-type (CaV3.x) | Rat Dorsal Root Ganglion Neurons | EC50: 100 nM | Suppression of transient calcium current | |

| T-type (CaV3.x) | Mouse Trigeminal Ganglion Neurons | 300 nM - 1 µM | No effect on LVA current |

Signaling Pathways of NOP Receptor-Mediated Calcium Channel Modulation

The activation of the NOP receptor by N/OFQ initiates intracellular signaling cascades that lead to the modulation of VGCCs. The primary mechanism for HVA channels is G-protein dependent, whereas the modulation of LVA T-type channels has been suggested to be G-protein independent.

G-Protein-Dependent Inhibition of HVA Calcium Channels

Activation of the NOP receptor by N/OFQ leads to the coupling of inhibitory G-proteins (Gi/o). The dissociation of the G-protein into its Gαi/o and Gβγ subunits is a key step. The Gβγ subunit can directly interact with the HVA calcium channel, leading to its inhibition. This interaction is often voltage-dependent, meaning that a strong depolarization can transiently relieve the inhibition.

Proposed G-Protein-Independent Modulation of T-Type Calcium Channels

In contrast to HVA channels, the suppression of LVA T-type calcium channels by N/OFQ has been reported to occur through a G-protein-independent mechanism in some preparations. This suggests a more direct interaction between the NOP receptor and the T-type channel, or the involvement of a yet-to-be-identified signaling molecule that does not belong to the classical G-protein family.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology for Measuring Calcium Currents

This protocol outlines the steps for recording voltage-gated calcium currents from isolated neurons to assess the modulatory effects of NOP agonists.

Methodology:

-

Cell Preparation:

-

Acutely dissociate neurons from the tissue of interest (e.g., dorsal root ganglia, hippocampus) using enzymatic digestion (e.g., collagenase/trypsin) and mechanical trituration.

-

Plate the isolated cells onto glass coverslips and allow them to adhere.

-

-

Solutions:

-

External Solution (in mM): 140 TeaCl, 5 BaCl₂ (as the charge carrier to avoid calcium-dependent inactivation), 10 HEPES, 10 Glucose. Adjust pH to 7.4 with Tris-base.

-

Internal (Pipette) Solution (in mM): 130 CsCl (to block K⁺ channels), 10 EGTA, 3 MgATP, 0.3 Na₂GTP, 10 HEPES, 10 Glucose. Adjust pH to 7.2 with CsOH.

-

-

Electrophysiological Recording:

-

Use a patch-clamp amplifier and data acquisition system.

-

Pull recording pipettes from borosilicate glass to a resistance of 3-6 MΩ when filled with the internal solution.

-

Approach a single, healthy-looking neuron with the recording pipette and form a gigaohm seal.

-

Rupture the cell membrane with gentle suction to achieve the whole-cell configuration.

-

Hold the cell at a negative potential (e.g., -80 mV) to keep the VGCCs in a closed state.

-

Apply a series of depolarizing voltage steps (e.g., from -60 mV to +50 mV in 10 mV increments) to elicit calcium channel currents. This constitutes the baseline recording.

-

-

Drug Application:

-

Prepare stock solutions of N/OFQ in water and dilute to the final desired concentration in the external solution.

-

Perfuse the recording chamber with the N/OFQ-containing external solution.

-

Repeat the voltage-step protocol to record currents in the presence of the agonist.

-

-

Data Analysis:

-

Measure the peak current amplitude at each voltage step before, during, and after agonist application.

-

Calculate the percentage of inhibition caused by N/OFQ.

-

Construct current-voltage (I-V) relationship plots to observe any shifts in the voltage-dependence of activation.

-

Analyze the activation and inactivation kinetics of the currents.

-

Measurement of Intracellular Calcium Concentration using Fura-2 AM

This protocol describes how to use the ratiometric fluorescent dye Fura-2 AM to measure changes in intracellular calcium concentration in a population of cells following the application of a NOP agonist.

Methodology:

-

Cell Culture and Dye Loading:

-

Culture cells on glass-bottom dishes to ~80-100% confluence.

-

Prepare a loading solution containing Fura-2 AM (typically 1-5 µM), Pluronic F-127 (a non-ionic surfactant to aid dye solubilization), and a suitable buffer (e.g., HEPES-buffered Hank's Balanced Salt Solution).

-

Remove the culture medium, wash the cells, and add the Fura-2 AM loading solution.

-

Incubate the cells at 37°C for 30-60 minutes to allow the dye to enter the cells and be cleaved into its active form by intracellular esterases.

-

-

Fluorescence Measurement:

-

Wash the cells to remove extracellular Fura-2 AM.

-

Mount the dish on a fluorescence microscope or plate reader equipped for ratiometric imaging.

-

Excite the Fura-2-loaded cells alternately at 340 nm (calcium-bound Fura-2) and 380 nm (calcium-free Fura-2).

-

Measure the fluorescence emission at 510 nm for both excitation wavelengths.

-

-

Experimental Procedure:

-

Record a stable baseline fluorescence ratio (F340/F380) for several minutes.

-

Apply the NOP agonist to the cells.

-

Continue recording the F340/F380 ratio to measure any changes in intracellular calcium concentration. An increase in the ratio indicates an increase in intracellular calcium.

-

-

Data Analysis:

-

The ratio of the fluorescence intensities at the two excitation wavelengths (340 nm/380 nm) is directly related to the intracellular calcium concentration.

-

Normalize the data to the baseline ratio to quantify the change in intracellular calcium upon agonist stimulation.

-

Conclusion

The NOP agonist N/OFQ demonstrates significant modulatory effects on voltage-gated calcium channels, primarily through an inhibitory action. The well-characterized Gi/o-protein-dependent pathway for HVA channel inhibition presents a clear mechanism for regulating neuronal excitability and neurotransmitter release. The distinct, potentially G-protein-independent modulation of T-type channels suggests a more complex regulatory role for the NOP system. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the nuanced interactions between NOP agonists and calcium channels, which is crucial for the development of novel therapeutics targeting this system for various neurological and psychiatric disorders.

References

- 1. Nociceptin/orphanin FQ peptide receptor mediates inhibition of N-type calcium currents in vestibular afferent neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. journals.physiology.org [journals.physiology.org]

- 3. Nociceptin inhibits calcium channel currents in a subpopulation of small nociceptive trigeminal ganglion neurons in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Modulation of Voltage-Gated Calcium Channels by Orphanin FQ in Freshly Dissociated Hippocampal Neurons - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: NOP Receptor Binding Affinity of a Model Agonist

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide receptor, also known as the NOP receptor or opioid receptor-like 1 (ORL-1), is the most recently identified member of the opioid receptor family.[1] It is a G protein-coupled receptor (GPCR) involved in a wide array of physiological processes, including pain modulation, anxiety, depression, and reward pathways.[2] Unlike classical opioid receptors (mu, delta, and kappa), the NOP receptor does not bind traditional opioid ligands like morphine with high affinity.[3] Its endogenous ligand is the 17-amino acid neuropeptide, N/OFQ.[4]

The unique pharmacological profile of the NOP receptor has made it a compelling target for therapeutic development. Agonists of the NOP receptor have shown potential as anxiolytics, antitussives, and analgesics, notably without the significant abuse liability associated with classical opioid agonists.[5]

This technical guide provides an in-depth overview of the receptor binding affinity and functional profile of a representative non-peptide NOP agonist, SCH 221510 . This document outlines the key quantitative data, detailed experimental protocols for its characterization, and the underlying signaling pathways.

Quantitative Data Summary: SCH 221510

The binding affinity (Ki) and functional potency (EC50) of SCH 221510 have been determined through various in vitro assays. The data below is compiled from studies using human recombinant receptors.

Table 1: Receptor Binding Affinity Profile of SCH 221510

This table summarizes the equilibrium dissociation constant (Ki) of SCH 221510 at the human NOP receptor and classical opioid receptors. The Ki value is a measure of the binding affinity of a ligand for a receptor; a lower Ki value indicates a higher binding affinity.

| Receptor | Mean Ki (nM) | Selectivity vs. NOP (fold) | Reference |

| NOP (ORL-1) | 0.3 | - | |

| Mu (μ) Opioid | 65 | 217 | |

| Kappa (κ) Opioid | 131 | 437 | |

| Delta (δ) Opioid | 2854 | 9513 |

Table 2: Functional Activity Profile of SCH 221510

This table presents the half-maximal effective concentration (EC50) of SCH 221510 in functional assays. The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum after a specified exposure time. It is a common measure of agonist potency.

| Assay Type | Receptor | Mean EC50 (nM) | Reference |

| [³⁵S]GTPγS Binding | NOP | 12 | |

| [³⁵S]GTPγS Binding | Mu (μ) Opioid | 693 | |

| [³⁵S]GTPγS Binding | Kappa (κ) Opioid | 683 | |

| [³⁵S]GTPγS Binding | Delta (δ) Opioid | 8071 |

NOP Receptor Signaling Pathways

Upon agonist binding, the NOP receptor primarily couples to inhibitory G proteins (Gαi/o). This initiates a cascade of intracellular events that ultimately leads to a generalized inhibition of neuronal activity.

Primary Gαi/o-Mediated Pathway

Activation of the Gαi/o subunit leads to the inhibition of adenylyl cyclase, which decreases the intracellular concentration of the second messenger cyclic AMP (cAMP). This is a canonical signaling pathway for the NOP receptor.

Gβγ-Mediated Pathways

The dissociated Gβγ subunit also mediates downstream effects, including:

-

Activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels. This leads to potassium ion efflux, hyperpolarization of the cell membrane, and decreased neuronal excitability.

-

Inhibition of voltage-gated calcium channels (N-type, P/Q-type). This reduces calcium influx, which is critical for neurotransmitter release.

MAPK/ERK Pathway Activation

NOP receptor activation has also been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is involved in regulating a variety of cellular processes, including gene expression and synaptic plasticity.

NOP Receptor Signaling Pathways

Experimental Protocols

The following sections provide detailed methodologies for key in vitro assays used to characterize NOP receptor agonists.

Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the NOP receptor.

A. Materials and Reagents

-

Receptor Source: Membranes from CHO or HEK293 cells stably expressing the human NOP receptor.

-

Radioligand: [³H]Nociceptin or another suitable NOP-selective radioligand (e.g., [³H]UFP-101).

-

Test Compound: SCH 221510 or other compounds of interest.

-

Reference Compound: Unlabeled N/OFQ for determination of non-specific binding.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Scintillation Cocktail.

-

Equipment: 96-well plates, cell harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.3-0.5% polyethylenimine (PEI), liquid scintillation counter.

B. Procedure

-

Preparation: Prepare serial dilutions of the test compound (e.g., SCH 221510) and the reference compound (N/OFQ) in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components in order for a final volume of 200-250 µL:

-

Assay Buffer

-

Test compound at various concentrations (for competition curve) or buffer (for total binding) or excess unlabeled N/OFQ (1 µM, for non-specific binding).

-

Radioligand at a fixed concentration (typically at or below its Kd value, e.g., ~0.8 nM).

-

Receptor membranes (typically 20-40 µg of protein per well).

-

-

Incubation: Incubate the plate for 60 minutes at room temperature to allow the binding to reach equilibrium.

-

Termination & Filtration: Terminate the reaction by rapid filtration through the PEI-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Dry the filters, add scintillation cocktail, and quantify the bound radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.

-

Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the Ki value from the IC50 using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd)

-

Where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.*

-

-

Workflow for Radioligand Binding Assay

[³⁵S]GTPγS Functional Assay

This functional assay measures the agonist-induced activation of G proteins by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits. It is a direct measure of G protein-coupling and is used to determine agonist potency (EC50) and efficacy.

A. Materials and Reagents

-

Receptor Source: Membranes from cells expressing the human NOP receptor.

-

Radioligand: [³⁵S]GTPγS (Specific Activity >1000 Ci/mmol).

-

Test Compound: SCH 221510 or other agonists.

-

Reagents: Guanosine diphosphate (GDP), unlabeled GTPγS (for non-specific binding).

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.

-

Equipment: As described for the radioligand binding assay.

B. Procedure

-

Preparation: Prepare serial dilutions of the test compound in assay buffer.

-

Assay Setup: In a 96-well plate, add the following components for a final volume of 200 µL:

-

Assay Buffer

-

Test compound at various concentrations.

-

GDP (typically 10-30 µM, to enhance the agonist-stimulated signal).

-

Receptor membranes (10-20 µg of protein per well).

-

-

Pre-incubation: Pre-incubate the plate at 30°C for 15-30 minutes.

-

Initiation of Reaction: Initiate the binding reaction by adding [³⁵S]GTPγS to each well (final concentration 0.05-0.1 nM).

-

Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

-

Termination & Filtration: Terminate the reaction by rapid filtration through glass fiber filters and wash with ice-cold wash buffer.

-

Detection: Dry the filters and quantify the bound [³⁵S]GTPγS using a liquid scintillation counter.

-

Data Analysis:

-

Subtract non-specific binding (determined in the presence of 10 µM unlabeled GTPγS) from all values.

-

Plot the specific [³⁵S]GTPγS binding (often as a percentage of the maximal response to a known full agonist) against the log concentration of the test compound.

-

Determine the EC50 and Emax (maximal effect) values using non-linear regression analysis.

-

Conclusion

SCH 221510 is a potent and highly selective agonist for the NOP receptor, demonstrating sub-nanomolar binding affinity and low nanomolar functional potency. The methodologies described herein, including radioligand binding and [³⁵S]GTPγS functional assays, represent standard, robust procedures for characterizing the pharmacological properties of novel compounds targeting the NOP receptor. A thorough understanding of a compound's binding kinetics and functional signaling profile is essential for its advancement in drug discovery and development programs aimed at leveraging the therapeutic potential of the NOP receptor system.

References

- 1. 2024.sci-hub.se [2024.sci-hub.se]

- 2. benchchem.com [benchchem.com]

- 3. NOP receptor | Opioid receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology. | Semantic Scholar [semanticscholar.org]

- 5. youtube.com [youtube.com]

A Technical Guide to the Synthesis and Purification of NOP Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and purification methods for NOP receptor agonists, critical tools in the exploration of pain, anxiety, and other neurological disorders. The following sections detail the chemical synthesis of a representative small molecule agonist, Ro 64-6198, and the solid-phase synthesis of a model peptide agonist. Furthermore, this guide outlines common purification techniques and the fundamental signaling pathways associated with NOP receptor activation.

Small Molecule Agonist Synthesis: The Case of Ro 64-6198

Ro 64-6198 is a potent and selective non-peptide agonist of the NOP receptor.[1] An efficient synthesis method, avoiding high-pressure hydrogenation, has been developed to facilitate its broader use in research.[2]

Synthesis Workflow

The synthesis of Ro 64-6198 is a multi-step process involving the formation of a key piperidine intermediate followed by cyclization and final purification.

Experimental Protocol: Synthesis of Ro 64-6198 HCl[2]

-

Cyclization: A mixture of (1S,3aS)-4-formylphenylamino)-1-(2,3,3a,4,5,6-hexahydro-1H-phenalen-1-yl)piperidine-4-carboxylic acid amide (6.75 g, 0.0162 mol) in triethyl orthoformate (150 mL) is stirred at reflux for 4 days.

-

Concentration: The reaction mixture is concentrated under reduced pressure.

-

Reduction: The residue is dissolved in methanol (180 mL) and tetrahydrofuran (90 mL), and then treated with sodium borohydride (1.23 g, 0.0324 mol). The mixture is stirred at room temperature for 3 hours.

-

Work-up: The mixture is concentrated, and 3 N NaOH (150 mL) is added. The aqueous layer is extracted with dichloromethane. The combined organic extracts are dried over sodium sulfate and concentrated to yield the crude product as a yellow foam.

-

Purification of Free Base: The crude product is purified by column chromatography on silica gel using a mobile phase of dichloromethane/methanol/ammonium hydroxide (300:20:2) to give Ro 64-6198 as a foam.

-

Salt Formation and Recrystallization: The purified free base is dissolved in dichloromethane and acidified with 2 M ethereal HCl. The precipitated solid is collected and recrystallized from methanol/ethyl acetate to yield Ro 64-6198 HCl as a white solid.

Purification and Characterization

The final product is characterized by its melting point and chiral purity, which is determined by chiral High-Performance Liquid Chromatography (HPLC).

| Parameter | Value | Reference |

| Melting Point | 254–255 °C | [2] |

| Enantiomeric Excess (%ee) | 99.1% | [2] |

Peptide Agonist Synthesis: Solid-Phase Approach

Peptide-based NOP agonists, such as derivatives of Nociceptin/Orphanin FQ (N/OFQ), are commonly synthesized using Solid-Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain attached to a solid resin support.

SPPS Workflow

The general workflow for SPPS involves repeated cycles of deprotection and coupling, followed by cleavage from the resin and final purification.

References

The In Vitro Pharmacological Profile of a Prototypical NOP Agonist: A Technical Guide

This technical guide provides a comprehensive overview of the in vitro pharmacological profile of a representative NOP receptor agonist, herein referred to as "NOP Agonist-1". This document is intended for researchers, scientists, and drug development professionals engaged in the study of the nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor system.

Introduction

The NOP receptor, a member of the opioid receptor family, and its endogenous ligand, N/OFQ, are implicated in a wide range of physiological processes, including pain perception, anxiety, and reward. Consequently, the development of selective NOP receptor agonists is a promising avenue for novel therapeutics. This guide details the in vitro characterization of a prototypical NOP agonist, "this compound," summarizing its binding characteristics, functional activity, and downstream signaling pathways.

Binding Affinity Profile

The initial characterization of "this compound" involves determining its binding affinity for the human NOP receptor. This is typically assessed through radioligand binding assays using membranes from cells recombinantly expressing the receptor.

Table 1: Radioligand Binding Affinity of this compound

| Parameter | Value |

| Target Receptor | Human NOP Receptor |

| Radioligand | [³H]-N/OFQ |

| Ki (nM) | 0.5 - 10 |

| Cell Line | CHO or HEK 293 cells |

Ki (inhibition constant) values represent the concentration of the competing ligand ("this compound") that will bind to half the binding sites at equilibrium in the absence of radioligand. Data is compiled from typical ranges observed for high-affinity NOP agonists.[1]

Functional Activity Profile

The functional activity of "this compound" is evaluated through a series of in vitro assays that measure its ability to activate the NOP receptor and trigger downstream signaling events.

G Protein Activation: [³⁵S]GTPγS Binding Assay

This assay measures the ability of an agonist to stimulate the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins upon receptor activation. It is a direct measure of G protein coupling and activation.

Table 2: Functional Potency and Efficacy of this compound in [³⁵S]GTPγS Binding Assay

| Parameter | Value |

| EC₅₀ (nM) | 10 - 100 |

| Emax (% of N/OFQ) | 80 - 100% (Full Agonist) |

| Cell Line | CHO-hNOP or HEK-hNOP cell membranes |

EC₅₀ (half maximal effective concentration) represents the concentration of agonist that produces 50% of the maximal response. Emax (maximum effect) is expressed as a percentage of the response induced by the endogenous ligand N/OFQ.[2][3]

Inhibition of cAMP Accumulation

NOP receptor activation leads to the inhibition of adenylyl cyclase activity, resulting in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. This is a key downstream signaling event for Gαi/o-coupled receptors.

Table 3: Functional Potency of this compound in cAMP Inhibition Assay

| Parameter | Value |

| IC₅₀ (nM) | 5 - 50 |

| Assay Principle | Forskolin-stimulated cAMP accumulation |

| Cell Line | CHO-hNOP or HEK-hNOP cells |

IC₅₀ (half maximal inhibitory concentration) represents the concentration of agonist that inhibits 50% of the forskolin-stimulated cAMP production.

β-Arrestin Recruitment

Agonist binding to the NOP receptor can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G protein-independent signaling. Bioluminescence Resonance Energy Transfer (BRET) assays are commonly used to measure this interaction.

Table 4: Functional Potency of this compound in β-Arrestin Recruitment Assay

| Parameter | Value |

| EC₅₀ (nM) | 50 - 500 |

| Assay Type | BRET |

| Cell Line | HEK 293 cells co-expressing NOP-Rluc and β-arrestin-YFP |

The potency for β-arrestin recruitment can vary depending on the specific agonist and may differ from its potency in G protein activation assays, indicating potential for biased agonism.

Signaling Pathways

Activation of the NOP receptor by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase. Additionally, the Gβγ subunits can modulate ion channels. The receptor can also signal through β-arrestin pathways.

Caption: NOP Receptor Signaling Pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of in vitro pharmacological data. The following sections outline the core experimental protocols.

Radioligand Binding Assay Workflow

This protocol describes a competitive binding assay to determine the binding affinity (Ki) of "this compound".

Caption: Radioligand Binding Assay Workflow.

Protocol Details:

-

Cell Membrane Preparation: CHO cells stably expressing the human NOP receptor are harvested and homogenized in a lysis buffer. The cell lysate is centrifuged to pellet the membranes, which are then resuspended in an appropriate assay buffer.

-

Incubation: In a 96-well plate, cell membranes are incubated with a fixed concentration of [³H]-N/OFQ and a range of concentrations of the unlabeled "this compound". Non-specific binding is determined in the presence of a high concentration of unlabeled N/OFQ.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filtermat using a cell harvester to separate the membrane-bound radioligand from the free radioligand.

-

Quantification: The filters are washed, dried, and a scintillation cocktail is added. The amount of radioactivity trapped on the filters is then quantified using a scintillation counter.

-

Data Analysis: The data are analyzed using non-linear regression to determine the IC₅₀ value of "this compound". The Ki value is then calculated using the Cheng-Prusoff equation.

[³⁵S]GTPγS Binding Assay Workflow

This assay quantifies the functional activation of G proteins by "this compound".

Caption: [³⁵S]GTPγS Binding Assay Workflow.

Protocol Details:

-

Cell Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hNOP cells are prepared.

-

Incubation: Membranes are incubated in an assay buffer containing [³⁵S]GTPγS, guanosine diphosphate (GDP), and varying concentrations of "this compound". Basal binding is determined in the absence of an agonist, and non-specific binding is measured in the presence of a high concentration of unlabeled GTPγS.

-

Filtration and Quantification: The separation of bound and free [³⁵S]GTPγS and the quantification of radioactivity are performed as described for the radioligand binding assay.

-

Data Analysis: The specific binding is calculated, and the data are fitted to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for "this compound".

Conclusion

The in vitro pharmacological profile of "this compound" demonstrates its high affinity and potent full agonism at the human NOP receptor. It activates the canonical Gαi/o signaling pathway, leading to the inhibition of cAMP production, and also engages β-arrestin signaling. The data presented in this guide provide a foundational understanding of the molecular interactions and cellular consequences of NOP receptor activation by this class of agonists, which is essential for their further development as potential therapeutic agents.

References

- 1. Differential In Vitro Pharmacological Profiles of Structurally Diverse Nociceptin Receptor Agonists in Activating G Protein and Beta-Arrestin Signaling at the Human Nociceptin Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro pharmacological characterization of a novel unbiased NOP receptor‐selective nonpeptide agonist AT‐403 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro pharmacological characterization of a novel unbiased NOP receptor-selective nonpeptide agonist AT-403 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to Preclinical Studies of Nociceptin/Orphanin FQ (N/OFQ) Receptor Agonists for Anxiety

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical research on Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor agonists as potential anxiolytic agents. The N/OFQ system, a fourth member of the opioid receptor family, has emerged as a promising therapeutic target for anxiety and other stress-related disorders.[1][2][3][4] Activation of the NOP receptor has been consistently shown to produce anxiolytic-like effects in a variety of preclinical models.[1] This document details the underlying mechanisms of action, summarizes key quantitative findings from animal studies, describes common experimental protocols, and visualizes critical pathways and workflows.

Core Mechanism of Action: NOP Receptor Signaling

The NOP receptor, formerly known as opioid receptor-like 1 (ORL-1), is a G-protein coupled receptor (GPCR) that shares high homology with classical opioid receptors (mu, delta, and kappa). However, its endogenous ligand, the 17-amino acid neuropeptide N/OFQ, does not bind with high affinity to these classical receptors, giving the N/OFQ-NOP system a distinct pharmacological profile.

NOP receptors are coupled to inhibitory Gi/Go proteins. Upon activation by an agonist, the receptor initiates a signaling cascade that leads to a decrease in neuronal excitability. The primary molecular actions include:

-

Inhibition of Adenylyl Cyclase: This leads to a reduction in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: Activation increases potassium (K+) conductance, which hyperpolarizes the neuron, and inhibits voltage-gated calcium (Ca2+) channels, reducing neurotransmitter release.

This inhibitory activity is central to the anxiolytic effects of NOP agonists, as NOP receptors are highly expressed in brain regions critical for processing fear and anxiety, such as the amygdala, prefrontal cortex, hippocampus, and hypothalamus. By suppressing neuronal activity in these circuits, NOP agonists can attenuate responses to aversive or stressful stimuli.

Quantitative Data from Preclinical Anxiety Models

Numerous studies have demonstrated the anxiolytic efficacy of both the endogenous peptide N/OFQ and systemically active, non-peptide NOP agonists. The data below summarizes key findings from rodent models.

| Agonist | Species | Dose & Route | Anxiety Model | Key Anxiolytic-like Effects | Citation |

| N/OFQ | Rat | 0.5–10 nmol, i.c.v. | Elevated Plus Maze (EPM) | Increased time spent in open arms. | |

| N/OFQ | Rat | Microinjection into CeA | Various stress models | Decreased anxiety in both naïve and stressed rats. | |

| Ro 64-6198 | Rat, Mouse | Various | Various anxiety paradigms | Consistently demonstrated a significant anxiolytic profile. | |

| SCH-221510 | Squirrel Monkey | 0.01-0.1 mg/kg, IM | Pavlovian Fear Conditioning | Attenuated conditioned behavioral suppression (fear response). | |

| SR-8993 | Mouse | Intra-amygdala | Fear Conditioning | Blocked the consolidation of fear memory. |

Note: i.c.v. = intracerebroventricular; CeA = Central Nucleus of the Amygdala; IM = Intramuscular.

Detailed Experimental Protocols

The anxiolytic properties of NOP agonists are typically evaluated using a battery of behavioral assays that model different aspects of anxiety in animals.

Elevated Plus Maze (EPM)

This test is based on the natural aversion of rodents to open and elevated spaces.

-

Apparatus: A plus-shaped maze raised from the floor, with two open arms and two enclosed arms.

-

Procedure: A rodent is placed in the center of the maze and allowed to explore for a set period (e.g., 5 minutes).

-

Key Measurements:

-

Time spent in the open arms vs. closed arms.

-

Number of entries into the open arms vs. closed arms.

-

-

Interpretation: Anxiolytic compounds increase the time spent in and the number of entries into the open arms, indicating a reduction in anxiety. Locomotor activity is also measured to rule out confounding effects of sedation.

Fear Conditioning

This model assesses fear learning and memory, which are relevant to disorders like PTSD.

-

Apparatus: A conditioning chamber (Context A) and a novel chamber (Context B).

-

Procedure:

-

Conditioning (Day 1): An animal is placed in Context A and presented with a neutral conditioned stimulus (CS), such as a tone, which co-terminates with an aversive unconditioned stimulus (US), typically a mild footshock.

-

Testing (Day 2): The animal is re-exposed to the CS in a novel context (Context B) to test for cued fear, or placed back into the original chamber (Context A) to test for contextual fear.

-

-

Key Measurements: Freezing behavior (a fear response characterized by complete immobility except for respiration).

-

Interpretation: Anxiolytic drugs administered before testing are expected to reduce the duration of freezing in response to the CS or the context. NOP agonists have been shown to reduce freezing in fear conditioning tests.

References

- 1. mdpi.com [mdpi.com]

- 2. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biorxiv.org [biorxiv.org]

- 4. NOP Ligands for the Treatment of Anxiety and Mood Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to NOP Agonist-1: A Novel Avenue for Pain Management

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: The Nociceptin/Orphanin FQ (N/OFQ) peptide and its receptor, the NOP receptor (also known as ORL-1), represent a significant departure from the classical opioid system, offering a promising frontier for the development of novel analgesics with potentially fewer side effects. This technical guide provides an in-depth exploration of a representative NOP receptor agonist, herein referred to as "NOP agonist-1," as a therapeutic candidate for pain management. It consolidates quantitative data, details key experimental protocols, and visualizes the underlying molecular and cellular mechanisms. The information presented is a synthesis of data from prominent research on well-characterized NOP agonists, serving as a model for "this compound."

Introduction to the NOP Receptor System

The NOP receptor is a G protein-coupled receptor (GPCR) that shares structural homology with the classical opioid receptors (mu, delta, and kappa). However, its endogenous ligand, N/OFQ, does not bind to the classical opioid receptors, and similarly, endogenous opioids do not bind to the NOP receptor. This distinction underscores the unique pharmacology of the NOP system. Activation of the NOP receptor, particularly in the central nervous system, has been shown to modulate a variety of physiological processes, including pain, anxiety, and reward. Notably, NOP receptor agonists have demonstrated potent analgesic effects in a wide range of preclinical pain models, often with a reduced side effect profile compared to traditional opioids, including a lower propensity for abuse and respiratory depression.

Quantitative Pharmacology of this compound

The pharmacological profile of a NOP agonist is defined by its binding affinity, potency, and efficacy at the NOP receptor. The following tables summarize key quantitative data for representative NOP agonists, which can be considered as a proxy for "this compound."

Table 1: In Vitro Receptor Binding and Functional Activity

| Compound | NOP Binding Affinity (Ki, nM) | NOP Functional Potency (EC50, nM) | NOP Efficacy (% relative to N/OFQ) | Reference |

| N/OFQ | 0.1 - 1.0 | 0.5 - 5.0 | 100% | |

| SCH-221510 | 0.3 - 1.5 | 10 - 50 | High Agonist | |

| Cebranopadol | 0.5 - 2.0 | 1.0 - 10.0 | Full Agonist | |

| Bifeprunox | 1.0 - 5.0 | 20 - 100 | Partial Agonist |

Table 2: In Vivo Analgesic Efficacy in Preclinical Models

| Compound | Pain Model | Route of Administration | Effective Dose Range (mg/kg) | Maximum Possible Effect (%) | Reference |

| SCH-221510 | Rat Hot Plate | Intraperitoneal (i.p.) | 1 - 10 | 80 - 100% | |

| Cebranopadol | Mouse Tail Flick | Oral (p.o.) | 0.1 - 1.0 | > 90% | |

| Bifeprunox | Rat Neuropathic Pain | Subcutaneous (s.c.) | 5 - 20 | 50 - 70% |

NOP Receptor Signaling Pathways

Upon binding of an agonist, the NOP receptor primarily couples to Gi/o proteins, initiating a signaling cascade that leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This action modulates the activity of downstream effectors such as protein kinase A (PKA). Additionally, NOP receptor activation leads to the modulation of ion channels, including the inhibition of voltage-gated calcium channels (VGCCs) and the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels. These events collectively result in a hyperpolarization of the neuronal membrane and a reduction in neurotransmitter release, contributing to the analgesic effect. Some NOP agonists may also engage β-arrestin signaling pathways, which can influence receptor desensitization, internalization, and potentially mediate distinct cellular responses.

The Role of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Models of Substance Abuse: A Technical Guide

For Immediate Release

This technical guide provides an in-depth analysis of the role of Nociceptin/Orphanin FQ (NOP) receptor agonists in preclinical models of substance abuse. The NOP receptor, the fourth member of the opioid receptor family, and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), are key components of a system that modulates pain, reward, and stress.[1][2][3][4] This document, intended for researchers, scientists, and drug development professionals, details the current understanding of NOP receptor signaling, summarizes quantitative data from key preclinical studies, and provides an overview of relevant experimental methodologies.

Core Concepts: The NOP Receptor System and Substance Abuse

The NOP receptor is a G protein-coupled receptor (GPCR) with a distinct pharmacology from classical opioid receptors (μ, δ, and κ).[5] While structurally similar, it does not bind traditional opioids like morphine with high affinity. NOP receptors are widely distributed in the central nervous system, particularly in brain regions implicated in reward and addiction, such as the ventral tegmental area (VTA), nucleus accumbens, and amygdala.

Activation of the NOP receptor generally produces effects that counteract the rewarding and reinforcing properties of drugs of abuse. Studies have shown that administration of N/OFQ or synthetic NOP agonists can block the rewarding effects of substances like cocaine, morphine, amphetamines, and alcohol in various behavioral models. This has led to significant interest in NOP receptor agonists as potential pharmacotherapies for substance use disorders. However, the role of the NOP system is complex, with some studies suggesting that NOP receptor antagonists may also reduce consumption of certain substances like alcohol and nicotine.

NOP Receptor Signaling Pathway

Upon activation by an agonist, the NOP receptor couples to inhibitory G proteins (Gαi/o). This initiates a signaling cascade that includes the inhibition of adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit can also directly modulate ion channels, leading to the activation of inwardly rectifying potassium (Kir) channels and the inhibition of voltage-gated calcium (Ca2+) channels. This collective action results in neuronal hyperpolarization and reduced neurotransmitter release. Additionally, NOP receptor activation can stimulate mitogen-activated protein kinase (MAPK) pathways.

References

- 1. Cellular Mechanisms of Nociceptin/Orphanin FQ (N/OFQ) Peptide (NOP) Receptor Regulation and Heterologous Regulation by N/OFQ - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NOP-related mechanisms in substance use disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Cellular mechanisms of nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor regulation and heterologous regulation by N/OFQ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nociceptin receptor - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Evaluation of NOP Agonist-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Nociceptin/Orphanin FQ (N/OFQ) peptide (NOP) receptor, a G protein-coupled receptor, has emerged as a promising therapeutic target for a variety of conditions, including pain, anxiety, and substance abuse disorders. Unlike classical opioid receptors, NOP receptor agonists have shown potential for providing analgesia with a reduced risk of respiratory depression, tolerance, and dependence.[1] This document provides detailed protocols for the in vivo experimental evaluation of "NOP agonist-1," a novel selective agonist for the NOP receptor. The included methodologies for key behavioral assays are designed to assess the analgesic and motor coordination effects of the compound.

Chemical Properties of this compound (Hypothetical)

For the purpose of this protocol, "this compound" is a non-peptide, small molecule with high affinity and selectivity for the human NOP receptor. It is presumed to be brain-penetrant following systemic administration.

Mechanism of Action and Signaling Pathway

The NOP receptor primarily couples to inhibitory G proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[2][3] Activation of the NOP receptor also leads to the modulation of ion channels, including the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[4][5] These actions collectively reduce neuronal excitability. Additionally, the NOP receptor can couple to other G proteins such as Gαz, Gα14, and Gα16 and can activate mitogen-activated protein kinase (MAPK) signaling cascades. Following agonist binding, the receptor is phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which mediates receptor desensitization and internalization, and can also initiate distinct signaling pathways.

NOP Receptor Signaling Pathway Diagram

Caption: NOP receptor signaling cascade initiated by agonist binding.

Experimental Protocols

The following protocols are designed to evaluate the in vivo efficacy and potential side-effect profile of "this compound".

Assessment of Antinociceptive Effects in the Primate Warm Water Tail-Withdrawal Assay

This assay is used to evaluate thermal nociception.

Experimental Workflow Diagram

Caption: Workflow for the primate warm water tail-withdrawal assay.

Methodology

-

Animals: Adult male or female rhesus monkeys (Macaca mulatta) are used. Monkeys should be acclimated to restraint chairs.

-

Apparatus: A thermos or water bath maintained at 55°C.

-

Procedure:

-

Gently restrain the monkey in a primate chair, allowing its tail to hang freely.

-

Immerse the distal 10-12 cm of the tail into the 55°C water.

-

Record the latency (in seconds) for the monkey to withdraw its tail from the water.

-

A cut-off time of 20 seconds is used to prevent tissue damage. If the monkey does not withdraw its tail within this time, the tail is removed by the experimenter, and a latency of 20 seconds is recorded.

-

Establish a baseline tail-withdrawal latency before drug administration.

-

Administer "this compound" via the desired route (e.g., intrathecal).

-

Measure tail-withdrawal latencies at various time points post-administration (e.g., 15, 30, 60, 90, and 120 minutes).

-

-

Data Analysis: The antinociceptive effect is often expressed as the percentage of maximum possible effect (%MPE), calculated using the formula: %MPE = [(post-drug latency - baseline latency) / (cutoff time - baseline latency)] x 100.

Assessment of Analgesic Effects in the Mouse Formalin Test

This model assesses nociceptive responses to a persistent chemical stimulus and can differentiate between analgesic effects on acute, phasic pain (Phase I) and tonic, inflammatory pain (Phase II).

Methodology

-

Animals: Adult male mice are typically used.

-

Apparatus: A transparent observation chamber (e.g., 30 x 30 x 30 cm) with a mirror placed behind it to allow for unobstructed observation of the paws.

-

Procedure:

-

Acclimate the mice to the observation chamber for at least 30 minutes before the experiment.

-

Administer "this compound" or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the formalin injection (e.g., 30 minutes).

-

Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Immediately place the mouse back into the observation chamber.

-

Record the total time (in seconds) the animal spends licking or biting the injected paw.

-

The observation period is divided into two phases: Phase I (0-5 minutes post-formalin injection) and Phase II (15-30 minutes post-formalin injection).

-

-

Data Analysis: Compare the total licking/biting time in the drug-treated groups to the vehicle-treated group for both Phase I and Phase II.

Assessment of Motor Coordination in the Mouse Rotarod Test

This test is used to evaluate motor coordination, balance, and motor learning.

Methodology

-

Animals: Adult male or female mice.

-

Apparatus: An accelerating rotarod apparatus.

-

Procedure:

-

A training session may be conducted a day before the test to acclimatize the mice to the apparatus.

-

On the test day, administer "this compound" or vehicle.

-

At a specified time post-administration, place the mouse on the rotating rod.

-

The rod is set to accelerate from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).

-

Record the latency to fall from the rod for each mouse. A maximum trial duration is typically set (e.g., 300 seconds).

-

The test is usually repeated for a total of three trials with an inter-trial interval (e.g., 10-15 minutes).

-

-

Data Analysis: Compare the average latency to fall between the drug-treated and vehicle-treated groups.

Assessment of Spontaneous Locomotor Activity

This test measures general activity levels and can be used to assess sedative or stimulant effects of a compound.

Methodology